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molecular formula C17H10Cl2N4O2 B8550718 4-(4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)picolinonitrile

4-(4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)picolinonitrile

Cat. No. B8550718
M. Wt: 373.2 g/mol
InChI Key: NXKZPJDIVDWGGF-UHFFFAOYSA-N
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Patent
US06103902

Procedure details

Within 20 min. 61 ml (633 mmol) of POCl3 were added dropwise to 34 ml (200 mmol) of diisopropyl ethylamine at 5° C. to 10° C. followed by stirring at 5° C. to 10° C. for 15 min. Then 23.5 g (66 mmol) of 4-[4,6-dihydroxy-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carboxylic acid amide were added in four portions under cooling followed by stirring at 90° C. for 25 hr. The reaction mixture was cooled down to 20° C. and transferred to a new flask together with 50 ml of dichloromethane. Volatile components (i.e. excess of POCl3) was removed by evaporation from 20° C. to 70° C. followed by re-distillation with 100 ml of toluene. After adding 250 ml of dichloromethane to the residue (88 g of a black oil) the solution was heated to 35° C. to 40° C. and 80 ml of de-ionized water were added dropwise within 30 min. whereby the pH was kept constant by the subsequent addition of 28% NaOH solution (60 ml) within 5 to 6 hr. The mixture was stirred at 35° C. to 40° C. for 30 min. followed by removal of dichloromethane by distillation. The resulting suspension was allowed to cool down to 20° C. and was stirred for additional 2 hr. The solid was filtered off under suction, washed with 500 ml of water and dried at 70° C., 2000 Pa for 16 hr. There were obtained 21.3 g (86% of theory) of 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carbonitrile with a HPLC purity of 94.3% (w/w).
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
4-[4,6-dihydroxy-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carboxylic acid amide
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].C(N(C(C)C)CC)(C)C.O[C:16]1[C:21]([O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[O:29][CH3:30])=C(O)[N:19]=[C:18]([C:32]2[CH:37]=[CH:36][N:35]=[C:34]([C:38]([NH2:40])=O)[CH:33]=2)[N:17]=1.Cl[CH2:42][Cl:43]>>[Cl:3][C:16]1[C:21]([O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[O:29][CH3:30])=[C:42]([Cl:43])[N:19]=[C:18]([C:32]2[CH:37]=[CH:36][N:35]=[C:34]([C:38]#[N:40])[CH:33]=2)[N:17]=1

Inputs

Step One
Name
Quantity
61 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
4-[4,6-dihydroxy-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carboxylic acid amide
Quantity
23.5 g
Type
reactant
Smiles
OC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)O)C1=CC(=NC=C1)C(=O)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
by stirring at 5° C. to 10° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
by stirring at 90° C. for 25 hr
Duration
25 h
CUSTOM
Type
CUSTOM
Details
Volatile components (i.e. excess of POCl3) was removed by evaporation from 20° C. to 70° C.
DISTILLATION
Type
DISTILLATION
Details
followed by re-distillation with 100 ml of toluene
ADDITION
Type
ADDITION
Details
After adding 250 ml of dichloromethane to the residue (88 g of a black oil) the solution
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 35° C. to 40° C.
ADDITION
Type
ADDITION
Details
80 ml of de-ionized water were added dropwise within 30 min. whereby the pH
Duration
30 min
ADDITION
Type
ADDITION
Details
was kept constant by the subsequent addition of 28% NaOH solution (60 ml) within 5 to 6 hr
Duration
5.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 35° C. to 40° C. for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
followed by removal of dichloromethane by distillation
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to 20° C.
STIRRING
Type
STIRRING
Details
was stirred for additional 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off under suction
WASH
Type
WASH
Details
washed with 500 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 70° C.
WAIT
Type
WAIT
Details
2000 Pa for 16 hr
Duration
16 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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